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Compound of Interest

Compound Name: p-Decylaminophenol

Cat. No.: B609882

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of p-
Decylaminophenol, a compound of interest for its potential antioxidant and anticancer
activities. This document details its known spectral data (NMR), predicted infrared (IR) and
mass spectrometry (MS) data, a plausible experimental protocol for its synthesis, and an
exploration of the signaling pathways potentially modulated by its biological activity.

Spectroscopic Data of p-Decylaminophenol

The following tables summarize the available and predicted spectroscopic data for p-
Decylaminophenol, providing a foundational dataset for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of p-Decylaminophenol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
6.68 d 2H Ar-H
6.61 d 2H Ar-H
3.03 t 2H N-CH2
1.58 p 2H N-CH2-CH2
1.29 m 14H -(CH2)7-
0.88 t 3H -CH3

Solvent: CDCI3, Frequency: 500 MHz. Data sourced from the Human Metabolome Database.

Infrared (IR) Spectroscopy (Predicted)

Table 2: Predicted IR Absorption Bands for p-Decylaminophenol

Wavenumber (cm-1) Intensity Assignment
3400-3200 Broad, Medium O-H stretch, N-H stretch
3050-3000 Medium Aromatic C-H stretch
2955-2850 Strong Aliphatic C-H stretch
1610, 1510 Strong Aromatic C=C stretch
1470 Medium CH2 bend

1240 Strong C-O stretch (phenol)
1180 Medium C-N stretch

820 Strong p-disubstituted C-H bend

Note: This is a predicted spectrum and experimental values may vary.

Mass Spectrometry (MS) (Predicted)
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Table 3: Predicted Mass Spectrometry Data for p-Decylaminophenol

m/z Relative Intensity (%) Assignment
249.21 100 [M]+ (Molecular lon)
122.08 85 [M - COH19]+
108.06 70 [M - CLOH21N]+

Note: This is a predicted mass spectrum and fragmentation patterns may vary based on
ionization method.

Experimental Protocols
Synthesis of p-Decylaminophenol via N-Alkylation

This protocol describes a general method for the selective N-alkylation of p-aminophenol with
decyl bromide.

Materials:

p-Aminophenol

e Decyl bromide

e Potassium carbonate (K2CO3)

e Acetone

» Dichloromethane

e 1N Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCO3) solution
e Anhydrous sodium sulfate (Na2S04)

¢ Round-bottom flask
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Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of p-aminophenol (1 equivalent) in acetone, add potassium carbonate (2
equivalents) and decyl bromide (1.1 equivalents).

The reaction mixture is then heated to reflux and maintained at this temperature for 24-48
hours, with reaction progress monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is
removed under reduced pressure using a rotary evaporator.

The resulting residue is partitioned between dichloromethane and water.

The aqueous layer is extracted twice more with dichloromethane.

The combined organic layers are washed with 1N HCI, followed by saturated NaHCO3
solution, and finally with brine.

The organic layer is dried over anhydrous Na2S0O4, filtered, and the solvent is evaporated to
yield the crude product.

The crude p-Decylaminophenol can be further purified by column chromatography on silica
gel.

Signaling Pathways and Biological Activity

p-Decylaminophenol has been reported to possess antioxidant and anticancer properties.

The following diagrams illustrate the potential signaling pathways involved in these biological

activities, based on studies of similar aminophenol derivatives.
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Antioxidant Mechanism

The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge
reactive oxygen species (ROS), thereby mitigating oxidative stress.

Cellular Damage
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causes
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Caption: Proposed antioxidant mechanism of p-Decylaminophenol.

Apoptosis Induction in Cancer Cells

Some aminophenol derivatives have been shown to induce apoptosis (programmed cell death)
in cancer cells, potentially through the inhibition of pro-survival signaling pathways.
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Caption: Potential signaling pathway for apoptosis induction.

 To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into p-
Decylaminophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609882#spectroscopic-data-nmr-ir-ms-of-p-
decylaminophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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